molecular formula C10H18N2O4 B1604823 4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid CAS No. 492461-79-7

4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Cat. No. B1604823
M. Wt: 230.26 g/mol
InChI Key: OSQJCAMJAGJCSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C10H17NO4 . It is also known as “(S)- (-)-1-tert-Butoxycarbonyl-3-aminopyrrolidine” and "®-1- (tert-Butoxycarbonyl)-3-pyrrolidinecarboxylic acid" . It is an N-substituted pyrrolidine .


Molecular Structure Analysis

The molecular structure of “4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a tert-butoxycarbonyl group and a carboxylic acid group .


Chemical Reactions Analysis

N-Boc-pyrrolidine, a related compound, is reported to have a reactivity towards C-H insertion reaction that is 2000 times more than cyclohexane. It also undergoes α-arylation in the presence of a palladium catalyst with high enantioselectivity .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 230.261 and a density of 1.2±0.1 g/cm3. It has a boiling point of 365.2±42.0 °C at 760 mmHg. The melting point is not available. The compound has a flash point of 174.7±27.9 °C .

Scientific Research Applications

Application 1: Deprotection of Boc Amino Acids

  • Summary of Application : The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis . This application involves the deprotection of Boc amino acids and peptides at high temperatures using a thermally stable Ionic Liquid .
  • Methods of Application : The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses (TFA:CH2Cl2 (1:1)), with reaction times ranging from 2-16 hours depending on the substrate . A method for high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid is described .

Application 2: Synthesis of Dipeptides

  • Summary of Application : This application involves the use of Boc-protected amino acid ionic liquids as starting materials in dipeptide synthesis .
  • Methods of Application : The Boc-protected amino acid ionic liquids were used with commonly used coupling reagents to synthesize dipeptides .
  • Results or Outcomes : The details of the results or outcomes of this application were not provided in the source .

Application 3: Synthesis of Dipeptides

  • Summary of Application : This application involves the use of Boc-protected amino acid ionic liquids as starting materials in dipeptide synthesis .
  • Methods of Application : The Boc-protected amino acid ionic liquids were used with commonly used coupling reagents to synthesize dipeptides .
  • Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Application 4: Synthesis of β-Amino Acid Heterocyclic Derivatives

  • Summary of Application : This application involves the synthesis of β-amino acid heterocyclic derivatives .
  • Methods of Application : The details of the methods of application were not provided in the source .
  • Results or Outcomes : The details of the results or outcomes of this application were not provided in the source .

Application 5: Synthesis of Bradykinin hB2 Receptor Antagonists

  • Summary of Application : This application involves the synthesis of bradykinin hB2 receptor antagonists .
  • Methods of Application : The details of the methods of application were not provided in the source .
  • Results or Outcomes : The details of the results or outcomes of this application were not provided in the source .

Application 6: Conformational Effects on Electron-Transfer Efficiency in Peptide Foldamers

  • Summary of Application : This application involves investigations of conformational effects on electron-transfer efficiency in peptide foldamers .
  • Methods of Application : The details of the methods of application were not provided in the source .
  • Results or Outcomes : The details of the results or outcomes of this application were not provided in the source .

Future Directions

The presence of β-amino acid and heterocyclic core in one compound is very interesting; additionally, it very often plays a vital role in their biological activity. Considering them as this class of compounds may open new routes of their preparation and application as new drug precursors or even drugs .

properties

IUPAC Name

4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-4-6(8(13)14)7(11)5-12/h6-7H,4-5,11H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQJCAMJAGJCSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333413
Record name 4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

CAS RN

492461-79-7
Record name 4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Citations

For This Compound
1
Citations
U Bąchor, M Mączyński - Molecules, 2021 - mdpi.com
Heterocyclic moieties, especially five and six-membered rings containing nitrogen, oxygen or sulfur atoms, are broadly distributed in nature. Among them, synthetic and natural alike are …
Number of citations: 8 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.